3-Bromo-7-chloroimidazo[1,2-A]pyrimidine chemical properties
3-Bromo-7-chloroimidazo[1,2-A]pyrimidine chemical properties
Topic: 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Navigating the Dual-Halogenated Scaffold for Medicinal Chemistry
Executive Summary
The 3-bromo-7-chloroimidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in modern drug discovery, offering a unique orthogonal reactivity profile.[1] Its value lies in the electronic differentiation between the C3-bromine and C7-chlorine atoms, enabling sequential, regioselective functionalization.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and validated protocols for exploiting its dual-reactivity in the synthesis of kinase inhibitors and GABA receptor modulators.
Physicochemical Profile & Structural Analysis[1][2][3]
Structural Identity[1]
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Molecular Formula: C₆H₃BrClN₃[1]
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Molecular Weight: 232.47 g/mol
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CAS Number: 375857-65-1 (Note: CAS often refers to the trifluoromethyl analog; specific isomers may vary by vendor catalog).[1]
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Appearance: Typically a pale yellow to off-white solid.[1]
Electronic Properties & Solubility
The imidazo[1,2-a]pyrimidine core is a fused bicycle containing a π-excessive imidazole ring and a π-deficient pyrimidine ring.[1] This creates a distinct dipole and reactivity gradient:
| Property | Description | Implications for Reactivity |
| C3 Position (Br) | Electron-rich, attached to the imidazole ring.[1] | Highly reactive toward oxidative addition (Pd-catalysis); susceptible to halogen-metal exchange.[1] |
| C7 Position (Cl) | Electron-deficient, attached to the pyrimidine ring.[1] | Activated for Nucleophilic Aromatic Substitution (SₙAr); generally inert to Pd-coupling under mild conditions unless C3 is substituted.[1] |
| Solubility | Low in water; High in DMSO, DMF, DMAc.[1] | Reactions requiring nucleophilic attack often require polar aprotic solvents to solubilize the core and enhance anion reactivity.[1] |
| Stability | Stable under ambient conditions.[1] | Light-sensitive (slow debromination); store in amber vials at 2–8°C. |
Synthetic Routes & Purity Optimization[5]
The synthesis of the core scaffold typically proceeds via a condensation-bromination sequence. The regiochemistry of the initial cyclization is critical to ensure the chlorine atom resides at the C7 position.
Validated Synthetic Workflow
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Cyclocondensation: Reaction of 4-chloro-2-aminopyrimidine with chloroacetaldehyde (or 2-bromo-1,1-dimethoxyethane) yields the 7-chloroimidazo[1,2-a]pyrimidine intermediate.[1]
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Regioselective Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) .
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Selectivity: The C3 position is the most electron-rich site (HOMO localization), ensuring exclusive bromination over the electron-poor pyrimidine ring.[1]
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Impurity Profile[1]
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Regioisomers: 5-chloro isomers can form if the starting material (2-aminopyrimidine) is not pure or if cyclization conditions favor attack at the exocyclic amine first (rare under acidic conditions).[1]
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Over-bromination: Extended reaction times with excess NBS can lead to C5-bromination, though this is sterically and electronically less favorable.[1]
Reactivity & Functionalization Strategies
The power of this scaffold lies in its orthogonal reactivity .[1] You can selectively manipulate the C3-Br bond without disturbing the C7-Cl bond, and vice versa.[1]
Visualizing the Reactivity Map
Figure 1: Diagram illustrating the divergent synthetic pathways available for the scaffold. The C3-Br bond is sensitive to Palladium catalysis, while the C7-Cl bond is sensitive to nucleophilic attack.
Path A: C3-Selective Suzuki-Miyaura Coupling
The C-Br bond has a lower bond dissociation energy (BDE) than the C-Cl bond.[1] Under standard Pd(0) conditions, oxidative addition occurs almost exclusively at C3.[1]
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Key Insight: Use mild bases (Na₂CO₃) and temperatures below 100°C to prevent activation of the C7-Cl bond.[1]
Path B: C7-Selective Nucleophilic Aromatic Substitution (SₙAr)
The C7 position is activated by the inductive effect of the bridgehead nitrogen and the pyrimidine ring nitrogens.
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Key Insight: This reaction proceeds via a Meisenheimer-like transition state.[1] It requires a good nucleophile (primary/secondary amine) and often elevated temperatures (>80°C) in polar aprotic solvents (DMSO).[1]
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine
Adapted from standard imidazopyrimidine synthesis methodologies [1, 2].[1]
Reagents:
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7-Chloroimidazo[1,2-a]pyrimidine (1.0 equiv)[1]
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N-Bromosuccinimide (NBS) (1.05 equiv)[1]
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Acetonitrile (ACN) or Chloroform (CHCl₃) (0.1 M concentration)[1]
Procedure:
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Dissolution: Dissolve 7-chloroimidazo[1,2-a]pyrimidine in ACN at room temperature. Ensure complete solvation.
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Addition: Add NBS portion-wise over 15 minutes to control the exotherm.
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Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] The product typically appears as a less polar spot.[1]
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Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove succinimide/acid) and brine.[1]
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Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via flash chromatography (0-40% EtOAc in Hexanes).
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Yield: Expected yield 85–95%.
Protocol 2: Regioselective C3-Suzuki Coupling
Targeting the Bromine atom while preserving the Chlorine.
Reagents:
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3-Bromo-7-chloroimidazo[1,2-a]pyrimidine (1.0 equiv)[1]
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Aryl Boronic Acid (1.1 equiv)[1]
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Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)[1]
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2M Na₂CO₃ (aq) (2.0 equiv)[1]
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1,4-Dioxane (0.1 M)[1]
Procedure:
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Degassing: Combine scaffold, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes.
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Catalyst Addition: Add Pd catalyst and base. Seal the vial immediately.
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Heating: Heat to 80–90°C for 4–12 hours. Caution: Do not exceed 100°C to minimize C7 activation.
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Filtration: Cool to RT, filter through a Celite pad to remove Pd black.[1]
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Purification: Concentrate and purify via silica gel chromatography.
Protocol 3: C7-Amination via SₙAr
Targeting the Chlorine atom.
Reagents:
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3-Bromo-7-chloroimidazo[1,2-a]pyrimidine (1.0 equiv)[1]
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Primary/Secondary Amine (1.5–2.0 equiv)[1]
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DIPEA (Diisopropylethylamine) (2.0 equiv)[1]
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DMSO or NMP (0.2 M)
Procedure:
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Setup: Mix the scaffold, amine, and base in DMSO.
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Reaction: Heat to 100–120°C in a sealed tube or microwave reactor.
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Microwave: 120°C for 20–40 minutes is often sufficient.[1]
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Thermal: 100°C for 4–16 hours.
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Quench: Pour into ice-water. The product often precipitates.[1]
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Isolation: Filter the solid or extract with EtOAc.
Medicinal Chemistry Applications
The 3-bromo-7-chloroimidazo[1,2-a]pyrimidine scaffold acts as a bioisostere for the purine core found in ATP.[1]
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Kinase Inhibition: The N1-C2 motif can accept and donate hydrogen bonds to the hinge region of kinase enzymes. The C3 substituent (introduced via Suzuki coupling) typically occupies the hydrophobic "gatekeeper" pocket.[1]
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GABA-A Agonists: Related compounds (e.g., Zolpidem) utilize the imidazo[1,2-a]pyridine core.[1] The pyrimidine nitrogen at position 8 (in the 1,2-a numbering) alters the electrostatic potential, potentially improving metabolic stability or selectivity for specific receptor subunits [3].
References
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General Synthesis of Imidazo[1,2-a]pyrimidines
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Regioselective Bromination & Coupling
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Medicinal Chemistry Context
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SₙAr Mechanism on Heterocycles
Sources
- 1. PubChemLite - 3-bromo-7-chloroimidazo[1,2-a]pyrimidine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 3-bromo-7-chloroimidazo[1,2-a]pyrimidine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
